(Ethoxymethyl)(trimethyl)silane

描述

(Ethoxymethyl)(trimethyl)silane is an organosilicon compound with the molecular formula C6H16OSi. It is a colorless liquid that is used in various chemical processes due to its unique properties. The compound is known for its ability to act as a capping agent, which can modify the hydrophobic properties of substrates by coupling with surface hydroxyl groups .

准备方法

Synthetic Routes and Reaction Conditions: (Ethoxymethyl)(trimethyl)silane can be synthesized through the reaction of chloromethyl trimethylsilane with metal magnesium in the presence of an appropriate solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

化学反应分析

Types of Reactions: (Ethoxymethyl)(trimethyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acids can facilitate substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

科学研究应用

Reaction Characteristics

- Oxidation : Forms silanols or siloxanes.

- Reduction : Produces simpler silanes.

- Substitution : The ethoxy group can be replaced with other functional groups under specific conditions.

Applications in Scientific Research

(Ethoxymethyl)(trimethyl)silane finds extensive use across various fields due to its unique properties:

Chemistry

- Capping Agent : It modifies the surface properties of nanoparticles, enhancing their stability and functionality in chemical reactions.

- Surface Modification : Used in the preparation of hydrophobic coatings, improving the performance of materials in moisture-rich environments.

Biology

- Hydrophobic Coatings : Employed to create hydrophobic surfaces on biological samples, facilitating various experimental procedures such as cell culture and protein adsorption studies.

Medicine

- Pharmaceutical Synthesis : Utilized in the synthesis of various medical compounds, enhancing drug delivery systems through improved solubility and stability.

Industrial Applications

- Coatings and Sealants : Integral in manufacturing coatings, adhesives, and sealants that require enhanced hydrophobicity and durability.

Nanotechnology

- Nanoparticle Stabilization : Acts as a stabilizing agent for nanoparticles, preventing agglomeration and maintaining their unique properties for applications in electronics and catalysis.

Case Study 1: Surface Modification for Biomedical Applications

In a study published in a peer-reviewed journal, this compound was used to modify glass surfaces for improved biocompatibility. The treated surfaces exhibited enhanced hydrophobicity, leading to reduced protein adsorption and improved cell attachment rates, demonstrating its potential in tissue engineering applications.

Case Study 2: Nanoparticle Stabilization

Research conducted on the stabilization of silica nanoparticles using this compound showed significant improvements in dispersion stability. The functionalized nanoparticles maintained their size and distribution over extended periods, making them suitable for use in drug delivery systems.

作用机制

The mechanism of action of (Ethoxymethyl)(trimethyl)silane involves its interaction with surface hydroxyl groups, leading to the formation of strong Si-O bonds. This interaction modifies the surface properties of the substrate, making it more hydrophobic. The compound’s ability to form stable bonds with various substrates makes it a valuable tool in surface modification processes .

相似化合物的比较

Ethoxytrimethylsilane: Similar in structure but lacks the ethoxymethyl group.

Trimethylsilane: Contains three methyl groups bonded to silicon but does not have the ethoxy group.

Dimethylsilane: Similar to trimethylsilane but with two methyl groups instead of three.

Uniqueness: (Ethoxymethyl)(trimethyl)silane is unique due to the presence of both ethoxy and trimethyl groups, which provide it with distinct chemical properties. This combination allows it to act as an effective capping agent and surface modifier, making it more versatile compared to its similar counterparts.

生物活性

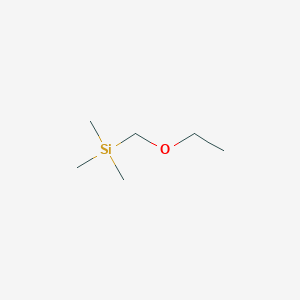

Chemical Structure and Properties

(Ethoxymethyl)(trimethyl)silane has the following chemical structure:

- Molecular Formula : CHOSi

- Molecular Weight : 118.25 g/mol

- CAS Number : 3069-40-7

The compound features an ethoxymethyl group attached to a trimethylsilane moiety, which may influence its reactivity and interaction with biological systems.

The biological activity of ETMS can be attributed to its ability to interact with various biomolecules. Silanes are known for their potential in modifying surfaces and influencing cellular interactions. The trimethylsilyl group can enhance lipophilicity, potentially affecting membrane permeability and cellular uptake.

Cytotoxicity and Anticancer Potential

Recent studies have indicated that silanes can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar silane structures have been evaluated for their anticancer properties by assessing their IC values against various tumor cell lines. While specific data on ETMS is limited, related compounds have shown promising results:

| Compound | Cell Line Tested | IC (nM) |

|---|---|---|

| Compound A | A375 (melanoma) | 2.4 |

| Compound B | MCF-7 (breast) | 4.2 |

| Compound C | HeLa (cervical) | 9.2 |

These findings suggest that modifications in the silane structure can lead to varying degrees of biological activity. Further investigations into ETMS could reveal similar patterns.

Antimicrobial Activity

Silanes have also been studied for their antimicrobial properties. The presence of ethoxy groups can enhance the solubility and bioavailability of these compounds, potentially leading to increased efficacy against microbial strains. Research indicates that certain silanes exhibit broad-spectrum antimicrobial activity, which may be applicable to ETMS.

Case Studies and Research Findings

- Cell Proliferation Inhibition : A study demonstrated that silane derivatives could inhibit cell proliferation in vitro. While specific studies on ETMS are lacking, the general trend suggests that similar compounds may exhibit dose-dependent inhibition of cell growth.

- Surface Modification for Drug Delivery : Research has shown that silanes can be used to modify drug delivery systems, enhancing the targeting and release profiles of therapeutic agents. ETMS could potentially serve as a surface modifier for nanoparticles or drug carriers.

- Toxicity Assessments : Preliminary toxicity assessments of related silanes indicate that while some exhibit low toxicity profiles, others may pose risks at higher concentrations. Comprehensive toxicological studies on ETMS are necessary to establish safety parameters.

属性

IUPAC Name |

ethoxymethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-5-7-6-8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNQBKNQTOMWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557853 | |

| Record name | (Ethoxymethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17348-58-2 | |

| Record name | (Ethoxymethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。